![molecular formula C15H19N3O2S B2970958 N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 2034240-17-8](/img/structure/B2970958.png)
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide is a nitrogen-containing heterocyclic compound
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may interact with a variety of molecular targets.
Mode of Action
One compound, voreloxin, which contains a thiazole ring, has been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that thiazole derivatives might interact with their targets in a similar manner.
Biochemical Pathways
Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids , suggesting that they might interfere with lipid metabolism pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties might influence the bioavailability of thiazole derivatives.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives might induce various molecular and cellular changes.
Action Environment
The solubility of thiazole in different solvents suggests that the solvent environment might influence the action of thiazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves the formation of the thiazole and oxazole rings followed by their coupling. The preparation method may include:
Formation of the Thiazole Ring: This can be achieved through the reaction of cyclohexylamine with a suitable thioamide under acidic conditions.
Formation of the Oxazole Ring: This involves the cyclization of a suitable precursor, such as an α-hydroxy ketone, under dehydrating conditions.
Coupling Reaction: The final step involves coupling the thiazole and oxazole rings using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiazole or oxazole derivatives.
Substitution: Substituted oxazole or thiazole derivatives.
Aplicaciones Científicas De Investigación
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly as an HER2 inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
- N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Uniqueness
This compound is unique due to its specific combination of thiazole and oxazole rings, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents.
Propiedades
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-10-12(7-17-20-10)15(19)16-8-14-18-13(9-21-14)11-5-3-2-4-6-11/h7,9,11H,2-6,8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWXWXCSXUIQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=NC(=CS2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

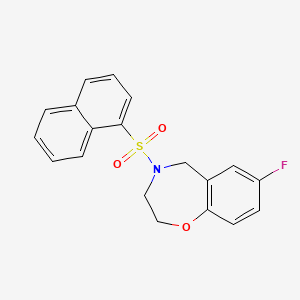

![7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B2970883.png)
![Methyl (E)-4-[(2-cyclohexyl-1-pyrimidin-2-ylethyl)amino]-4-oxobut-2-enoate](/img/structure/B2970884.png)
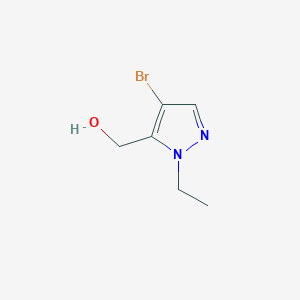
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2970888.png)
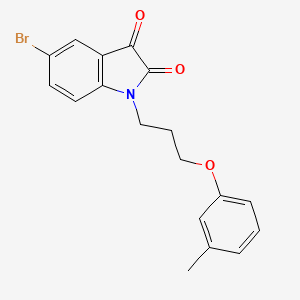
![(2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2970891.png)
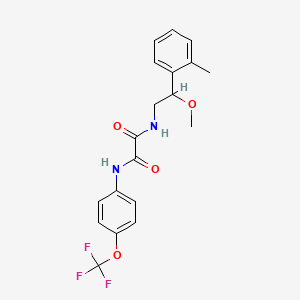
![4-(4-fluorobenzenesulfonyl)-2-(2-fluorophenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2970895.png)
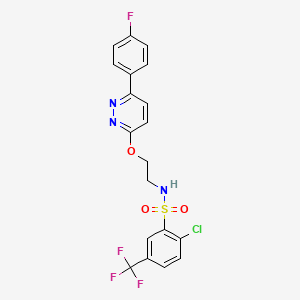
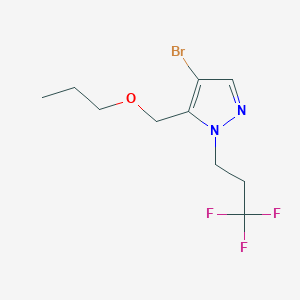
![Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate](/img/structure/B2970898.png)
